molecular formula C12H15ClO2 B8480877 1-(o-Allylphenoxy)-3-chloro-2-propanol

1-(o-Allylphenoxy)-3-chloro-2-propanol

Cat. No. B8480877
M. Wt: 226.70 g/mol
InChI Key: ADXZQNZROSVWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04409242

Procedure details

In a flask are placed 92.5 g (1 mol) of epichlorohydrin, 33.5 g (0.25 mol) of o-allylphenol and 0.3 ml of pyridine is added. The mixture is taken to 80° C. in about 1 hour then the temperature is raised to 90° C. and maintained for about 6 hours until the phenol has disappeared completely. The mixture is then cooled and the excess of epichlorohydrin evaporated. The remaining oil is taken up in 100 ml chloroform and 50 ml of HCl (d415 -1.19) are slowly added. The organic phase is then washed two to three times in water then dried over Na2SO4. After evaporation of the chloroform, 56.6 g (yield: about 100%) are obtained of 1-(o-allylphenoxy)-3-chloro-2-propanol in the form of an oil, dark brown in colour.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)[Cl:2].[CH2:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15])[CH:7]=[CH2:8].C1(O)C=CC=CC=1>N1C=CC=CC=1>[CH2:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH2:4][CH:3]([OH:5])[CH2:1][Cl:2])[CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC=C1)O
Name
Quantity
0.3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask are placed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the excess of epichlorohydrin evaporated
ADDITION
Type
ADDITION
Details
50 ml of HCl (d415 -1.19) are slowly added
WASH
Type
WASH
Details
The organic phase is then washed two to three times in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the chloroform, 56.6 g (yield: about 100%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1=C(OCC(CCl)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.